

# But-3-yn-1-amine chemical properties and structure

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Compound of Interest		
Compound Name:	But-3-yn-1-amine	
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An In-depth Technical Guide to **But-3-yn-1-amine**: Chemical Properties, Structure, and Applications

#### **Abstract**

**But-3-yn-1-amine** is a versatile bifunctional molecule of significant interest to researchers in organic synthesis, materials science, and drug development. Possessing both a terminal alkyne and a primary amine, it serves as a valuable building block and linker for creating complex molecular architectures. This document provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and common experimental protocols for its synthesis and characterization. Safety and handling information is also provided.

#### **Chemical Structure and Identification**

**But-3-yn-1-amine**, also known as 4-amino-1-butyne, is a four-carbon chain containing a terminal alkyne at one end and a primary amine at the other. This unique arrangement allows for orthogonal reactivity, making it a key component in click chemistry and bioconjugation.

Table 1: Structural and Identification Data



Identifier	Value
IUPAC Name	but-3-yn-1-amine
Common Synonyms	3-Butyn-1-amine, 1-Amino-3-butyne, 4-Amino-1-butyne
CAS Number	14044-63-4
Molecular Formula	C4H7N
Canonical SMILES	C#CCCN
InChI	InChI=1S/C4H7N/c1-2-3-4-5/h1H,3-5H2

| InChiKey | XSBPYGDBXQXSCU-UHFFFAOYSA-N |

Caption: Chemical structure of But-3-yn-1-amine.

## **Physicochemical Properties**

The physical and chemical properties of **But-3-yn-1-amine** are summarized below. It is a highly flammable liquid that is harmful if swallowed and causes severe skin burns and eye damage.

Table 2: Physicochemical Properties of But-3-yn-1-amine



Property	Value
Molecular Weight	69.11 g/mol
Exact Mass	69.057849228 Da
Boiling Point	104.8 - 105 °C at 760 mmHg
Density	0.843 - 0.844 g/mL at 25 °C
Flash Point	10 - 18.4 °C
Refractive Index	1.4438 at 20 °C
pKa (Predicted)	8.86 ± 0.10
Vapor Pressure	30.346 mmHg at 25 °C
LogP	1.53520
Storage Temperature	2-8 °C
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1

| Rotatable Bond Count | 1 |

### **Reactivity and Applications in Drug Development**

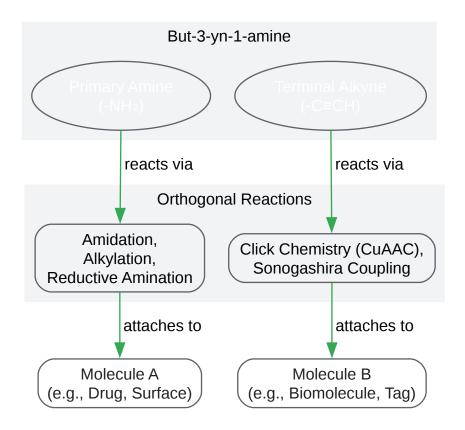
The dual functionality of **But-3-yn-1-amine** makes it a highly valuable reagent. The primary amine can readily undergo reactions such as amidation, alkylation, and reductive amination, while the terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions and Sonogashira couplings.

This orthogonal reactivity is particularly useful in drug development and bioconjugation. For instance, the amine can be used to attach the linker to a drug molecule or a solid support, while the alkyne remains available for subsequent conjugation to a biomolecule, fluorescent tag, or another molecule of interest. Amines are prevalent in over 40% of drugs and drug candidates, enhancing solubility and mediating biological interactions.

**Key Applications:** 



- Heterobifunctional Linker: Connects two different molecular entities, such as a protein and a small molecule drug.
- Post-Polymerization Modification: Functionalizes polymers by reacting with their side chains.
- Synthesis of Complex Molecules: Used as a starting material for synthesizing dialkynylamides and other complex structures.
- Buchwald–Hartwig Amination: Acts as a reagent in this important cross-coupling reaction.



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Caption: Reactivity workflow of But-3-yn-1-amine.

# Experimental Protocols Synthesis via Gabriel Synthesis (Illustrative Protocol)

A specific, validated protocol for **But-3-yn-1-amine** was not found in the search results. However, a common and effective method for preparing primary amines is the Gabriel



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Synthesis, which avoids the over-alkylation common in direct alkylation of ammonia.

Objective: To synthesize **But-3-yn-1-amine** from a suitable 4-halobut-1-yne precursor.

Methodology:

- \*\*Dep
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